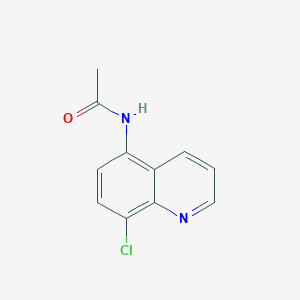
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is known to have a high affinity for these receptors. CP 47,497 has been used extensively in research to study the effects of cannabinoids on the body and brain.
作用机制
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 is a potent agonist of the CB1 and CB2 receptors. When it binds to these receptors, it activates them and triggers a series of signaling pathways that lead to various physiological effects. The CB1 receptor is primarily found in the brain and is involved in the regulation of pain, mood, appetite, and memory. The CB2 receptor is primarily found in the immune system and is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, increase appetite, and induce a sense of relaxation and euphoria. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the effects of cannabinoids on these receptors. It is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments. However, one limitation of N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body.
未来方向
There are several future directions for research on N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497. One area of interest is the development of new synthetic cannabinoids that are more selective and potent than N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497. Another area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 and other cannabinoids and their effects on the body and brain.
合成方法
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 is synthesized through a series of chemical reactions starting from 2,3-dimethylindole. The synthesis involves the use of various reagents and solvents, including lithium aluminum hydride, boron trifluoride etherate, and acetic anhydride. The final product is obtained through a purification process that involves column chromatography and recrystallization.
科学研究应用
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has been used extensively in scientific research to study the effects of cannabinoids on the body and brain. It has been used to study the mechanisms of action of cannabinoids, including their effects on the endocannabinoid system, which plays a crucial role in regulating many physiological processes. N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide 47,497 has also been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
属性
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9-10(2)17-14-6-5-12(7-13(9)14)15(18)16-8-11-3-4-11/h5-7,11,17H,3-4,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHPBVOVFUQPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)
![cyclopropyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7509873.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)


![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)



